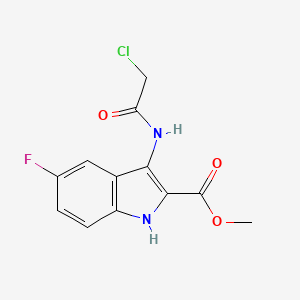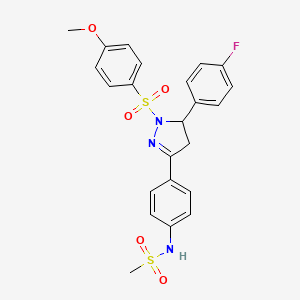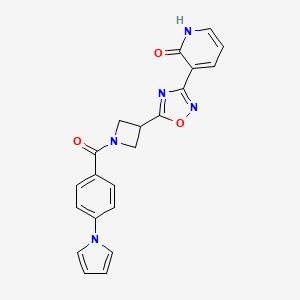![molecular formula C17H13N3O4S3 B3010612 methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795443-80-9](/img/structure/B3010612.png)
methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate, is a complex molecule that appears to incorporate several distinct functional groups and structural motifs, including an imidazo[2,1-b]thiazole, a sulfamoyl group, and a thiophene carboxylate ester. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related structures and functional groups that can be used to infer some aspects of the compound's properties and reactivity.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the functional groups play a critical role in the reactivity and outcome of each step. For example, the paper titled "Synthesis of Methyl 3-arylamino-4,6-Dinitrobenzo[b]thiophene-2-carboxylates. Smooth Dehydrogenation of 2,3-Dihydrobenzo[b]thiophene Derivatives" describes the synthesis of a molecule that includes a thiophene carboxylate ester, similar to the compound of interest. The process involves the substitution of a nitro group and intramolecular cyclization, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a planar imidazo[2,1-b]thiazole ring system, which is known for its aromaticity and potential for pi-pi interactions. The presence of a sulfamoyl group could introduce additional hydrogen bonding capabilities, as seen in the behavior of sulfonic acid derivatives in the papers discussing ionic liquids with sulfonic acid functionalities .
Chemical Reactions Analysis
The reactivity of the compound can be influenced by the presence of the imidazo[2,1-b]thiazole and thiophene rings. For instance, the imidazole ring is known to participate in various chemical reactions, such as base-catalyzed reactions with esters . The thiophene ring, being an aromatic heterocycle, can undergo electrophilic substitution reactions, which might be relevant for the functionalization of the thiophene moiety in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic systems suggests potential for significant pi-pi interactions, which could affect its solubility and crystallinity. The sulfamoyl group could confer water solubility due to its potential for hydrogen bonding. The compound's reactivity, particularly in the context of nitration reactions, could be inferred from the behavior of similar sulfonic acid-containing compounds in nitration reactions, as described in the paper on the design of ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate as a reagent for nitration .
Applications De Recherche Scientifique
Synthesis Methodologies
- Catalytic Systems for Synthesis: Research highlights the use of sulfonic acid-functionalized imidazolium salts in catalytic systems for efficient synthesis processes. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as a halogen-free, reusable Bronsted acidic ionic liquid catalyst for the synthesis of complex molecules under solvent-free conditions, demonstrating clean, simple methods with high yields and short reaction times (Khaligh, 2014); (Khaligh, 2015).
Antimicrobial Activities
- Evaluation of Antimicrobial Activities: A series of compounds, including those with imidazo[2,1-b]thiazole moiety, were synthesized and tested for their antimicrobial properties. Preliminary results indicated that some compounds exhibited promising antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Catalytic and Reagent Applications
- Ionic Liquids as Reagents: Research into ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, has shown their effectiveness as novel reagents for the nitration of aromatic compounds. These findings underscore the versatility of sulfonic acid-functionalized imidazolium salts in facilitating various chemical reactions (Zolfigol et al., 2012).
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the thiazole ring can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Result of Action
Thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action might be influenced by the polarity of the environment .
Analyse Biochimique
Biochemical Properties
It is known that imidazo[2,1-b]thiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
Related imidazo[2,1-b]thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
methyl 3-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWXQVFMUSUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![1-methyl-6-morpholino-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3010546.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)
![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)
